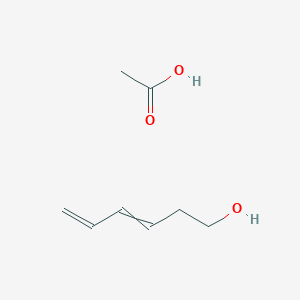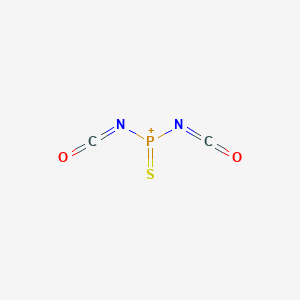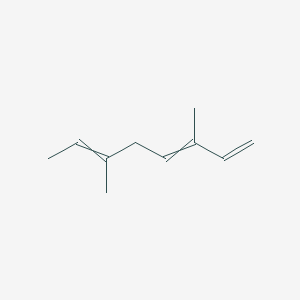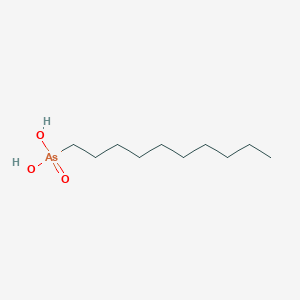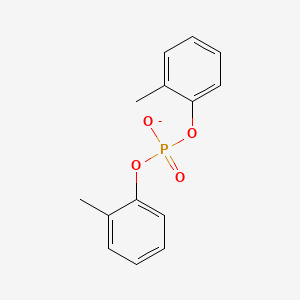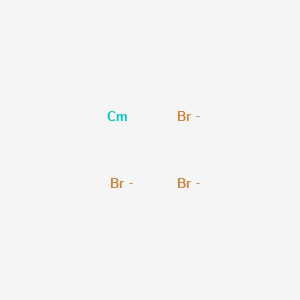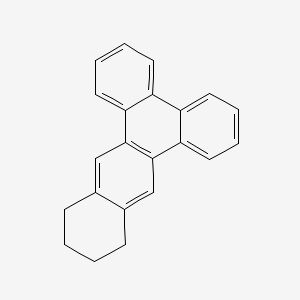![molecular formula C4H7Cl3S B14687245 1-[(Trichloromethyl)sulfanyl]propane CAS No. 36160-38-0](/img/structure/B14687245.png)
1-[(Trichloromethyl)sulfanyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trichloromethyl)sulfanyl]propane is an organic compound characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trichloromethyl)sulfanyl]propane typically involves the reaction of trichloromethanesulfenyl chloride with propane. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as:
CCl3SCl+C3H8→CCl3SC3H7+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Trichloromethyl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Trichloromethyl)sulfanyl]propane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Trichloromethyl)sulfanyl]propane involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloropropane: Similar in structure but lacks the sulfanyl group.
1,2,3-Trichloropropane: Another trichlorinated propane derivative with different substitution patterns.
Propriétés
Numéro CAS |
36160-38-0 |
|---|---|
Formule moléculaire |
C4H7Cl3S |
Poids moléculaire |
193.5 g/mol |
Nom IUPAC |
1-(trichloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H7Cl3S/c1-2-3-8-4(5,6)7/h2-3H2,1H3 |
Clé InChI |
SUJDKQNBRRHVRT-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)




